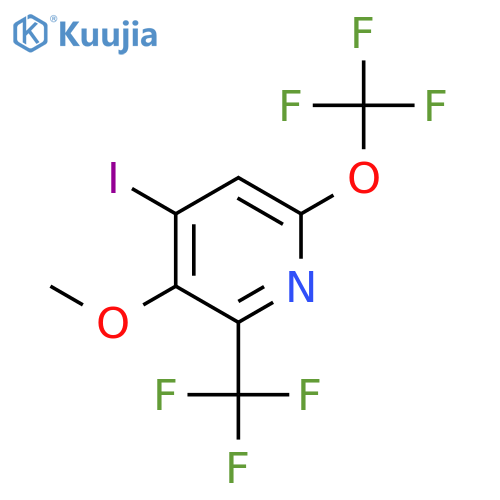

Cas no 1804832-39-0 (4-Iodo-3-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

4-Iodo-3-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-Iodo-3-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine

-

- インチ: 1S/C8H4F6INO2/c1-17-5-3(15)2-4(18-8(12,13)14)16-6(5)7(9,10)11/h2H,1H3

- InChIKey: VUEJJZZMTFRVEM-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(N=C(C(F)(F)F)C=1OC)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 284

- トポロジー分子極性表面積: 31.4

- 疎水性パラメータ計算基準値(XlogP): 3.9

4-Iodo-3-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029091596-1g |

4-Iodo-3-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine |

1804832-39-0 | 97% | 1g |

$1,549.60 | 2022-04-01 |

4-Iodo-3-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 関連文献

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

4-Iodo-3-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridineに関する追加情報

Research Briefing on 4-Iodo-3-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine (CAS: 1804832-39-0)

The compound 4-Iodo-3-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine (CAS: 1804832-39-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the synthetic versatility of 4-Iodo-3-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine as a key intermediate in the development of novel pharmaceuticals. The presence of both trifluoromethoxy and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it an attractive scaffold for drug design. Researchers have successfully employed this compound in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to generate diverse libraries of bioactive molecules.

In terms of biological activity, preliminary investigations suggest that derivatives of 4-Iodo-3-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine exhibit promising activity against a range of therapeutic targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that pyridine-based analogs incorporating this scaffold showed potent inhibition of kinase enzymes implicated in cancer progression. The iodine substituent at the 4-position has been particularly valuable for further functionalization via halogen-metal exchange reactions.

From a pharmacological perspective, the compound's unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and trifluoromethoxy groups, have been shown to influence receptor binding affinity and selectivity. Computational modeling studies have revealed that these substituents can modulate the compound's interaction with biological targets, offering opportunities for rational drug design. Researchers are currently exploring its potential in central nervous system (CNS) drug development, given its ability to cross the blood-brain barrier.

The safety profile and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of 4-Iodo-3-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine derivatives are under active investigation. Early preclinical data indicate favorable pharmacokinetic properties, with good oral bioavailability and moderate plasma protein binding. However, further optimization may be required to address potential metabolic liabilities associated with the iodo substituent.

Looking ahead, the compound's versatility positions it as a valuable building block for medicinal chemistry programs targeting various disease areas. Ongoing research is exploring its application in the development of antiviral agents, particularly against RNA viruses, where the pyridine core may interact with viral polymerases. The trifluoromethoxy group's unique properties are also being investigated for their potential to enhance target engagement in challenging therapeutic areas.

In conclusion, 4-Iodo-3-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine represents a promising chemical entity with broad applications in drug discovery. Its synthetic accessibility, combined with interesting biological properties, makes it a compelling subject for further research. Future studies should focus on expanding the structure-activity relationship (SAR) around this scaffold and exploring its potential in clinical development programs.

1804832-39-0 (4-Iodo-3-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine) 関連製品

- 119866-61-4(4-chloro-1-methyl-1H-Pyrrole-2-carboxylic acid methyl ester)

- 1935253-91-0(Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate)

- 2163572-79-8(3-(3-bromo-4-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine)

- 133427-07-3(Methyl Imidazo[1,2-a]pyridine-8-carboxylate)

- 1361734-27-1(Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 103244-14-0(Phenol, 4,4'-[1,2-di(ethyl-2,2,2-d3)-1,2-ethanediyl]bis-, (R*,S*)-)

- 866157-60-0(4-Bromo-3-methyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}aniline)

- 1538704-43-6(2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE)

- 1804574-64-8(4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine)

- 1886967-24-3(3-chlorobicyclo[1.1.1]pentan-1-amine)